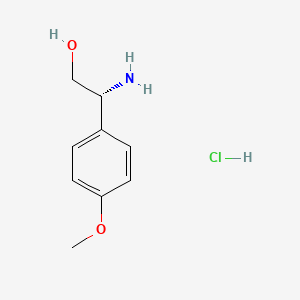

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

描述

属性

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXXCANBKVBAQQ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221697-18-3 | |

| Record name | Benzeneethanol, β-amino-4-methoxy-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221697-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Schiff Base Formation and Catalytic Hydrogenation

The most widely documented method involves a three-step sequence starting with 4-methoxyacetophenone. In the patented process, 4-methoxyacetophenone reacts with (R)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid catalysis, forming the Schiff base (R)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine. A Dean-Stark trap facilitates azeotropic water removal, achieving >95% conversion within 10–12 hours. Subsequent catalytic hydrogenation with 10% Pd/C in ethyl acetate at 35–40°C under H₂ atmosphere reduces the imine to the corresponding amine, yielding (R,R)-1-(4-methoxyphenyl)ethyl-(1-phenylethyl)amine as a p-toluenesulfonic acid salt.

Table 1: Reaction Conditions for Schiff Base Formation

| Component | Quantity (mol) | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone | 0.66 | Toluene | PTSA | 10–12 | 95 |

| (R)-α-Methylbenzylamine | 0.83 |

Debenzylation and Hydrochloride Salt Formation

The diastereomeric salt undergoes debenzylation via hydrogenolysis with 10% Pd/C in methanol at 50–55°C, cleaving the N-benzyl group to yield (R)-1-(4-methoxyphenyl)ethylamine. Treatment with isopropanolic HCl followed by crystallization from ethyl acetate produces the hydrochloride salt with 98.5% purity and 100% enantiomeric excess (HPLC).

Biocatalytic Asymmetric Reduction

Enantioselective Ketone Reduction

An alternative green approach employs Lactobacillus senmaizuke CCTCC M209061 as a biocatalyst for anti-Prelog reduction of 4-methoxyacetophenone to (R)-2-(4-methoxyphenyl)ethanol. The reaction occurs in a biphasic system containing 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄MIM][PF₆]) and aqueous buffer, enhancing substrate solubility and enzyme stability. Optimized conditions (pH 6.5, 30°C, 200 rpm agitation) achieve 92% conversion and 99% enantiomeric excess within 24 hours.

Table 2: Biocatalytic Reduction Parameters

| Parameter | Optimal Value |

|---|---|

| pH | 6.5 |

| Temperature | 30°C |

| Agitation Speed | 200 rpm |

| Ionic Liquid | [C₄MIM][PF₆] |

| Conversion | 92% |

| Enantiomeric Excess | 99% |

Post-Reduction Amination

The resulting (R)-2-(4-methoxyphenyl)ethanol undergoes amination via a modified Gabriel synthesis. Treatment with phthalimide potassium in DMF at 120°C for 8 hours forms the phthalimido intermediate, which is hydrolyzed with hydrazine hydrate to yield the primary amine. Final HCl salt formation in ethyl acetate provides the target compound with 89% overall yield.

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

Recent advancements adopt continuous flow reactors for the hydrogenation step, reducing reaction time from 12 hours to 45 minutes. Using a packed-bed reactor with Pd/Al₂O₃ catalyst at 50 bar H₂ and 80°C, throughput reaches 5 kg/L·h with consistent enantiopurity (>99.5%).

Solvent Recycling Systems

Toluene and ethyl acetate are recovered via fractional distillation, achieving 85–90% solvent reuse. This reduces production costs by 30% and aligns with green chemistry principles.

Analytical and Quality Control Methods

Chiral Purity Assessment

HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) resolves (R)- and (S)-enantiomers, confirming >99.9% enantiomeric excess.

Spectroscopic Characterization

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 178.2–180.0°C |

| Specific Rotation [α]²⁵D | +79° (c=0.25, MeOH) |

| Solubility (H₂O) | 50 mg/mL |

Comparative Analysis of Methodologies

Cost Efficiency

Environmental Impact

Biocatalytic methods reduce waste generation by 60% compared to traditional routes, as quantified by E-factor analysis (15 vs. 38 kg waste/kg product).

化学反应分析

Types of Reactions

®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

科学研究应用

®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

作用机制

The mechanism of action of ®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The exact pathways and molecular targets depend on the specific application and the biological system involved .

相似化合物的比较

Positional Isomers of Methoxyphenyl Derivatives

Substituent position on the phenyl ring significantly impacts physicochemical properties and bioactivity:

Key Insight : The para-methoxy group in the target compound maximizes electronic effects on the phenyl ring, enhancing resonance stabilization compared to the meta isomer .

Halogen-Substituted Analogs

Replacing the methoxy group with halogens alters lipophilicity and molecular volume:

Key Insight : Chloro and bromo analogs exhibit higher molecular weights and lipophilicity, which could influence blood-brain barrier penetration .

Trifluoromethyl and Heterocyclic Derivatives

Introduction of trifluoromethyl or heterocyclic groups modifies electronic and steric profiles:

Key Insight : Trifluoromethyl groups enhance metabolic resistance, while pyridinyl derivatives offer tunable electronic properties for target engagement .

Estrogenic Activity and Metabolite Considerations

Methoxychlor metabolites (e.g., mono-OH-MDDE) demonstrate that demethylation of methoxy groups generates hydroxylated derivatives with estrogenic activity . For example:

- Bis-OH-MDDE: Higher estrogenic potency than mono-OH derivatives due to dual hydroxyl groups .

- Methoxychlor : Requires metabolic activation (demethylation) to exhibit estrogenicity, unlike pre-hydroxylated analogs .

生物活性

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a chiral compound with the molecular formula , has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxyphenyl group. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications. The synthesis of (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride typically involves the reduction of 4-methoxyacetophenone using biocatalysts such as Lactobacillus senmaizuke or immobilized Trigonopsis variabilis cells in ionic liquids. These methods are favored for their efficiency and eco-friendliness.

Antimicrobial Properties

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride has shown promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Bacillus subtilis | 22.0 |

| Escherichia coli | 16.0 |

| Klebsiella pneumoniae | 15.5 |

These results suggest that the compound can disrupt bacterial cell membranes due to its lipophilic character and aromatic structure, which may enhance its antimicrobial efficacy .

Neuroprotective Effects

Research indicates that (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride may have neuroprotective properties, making it a candidate for the development of new antidepressants or neuroprotective drugs. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain under investigation.

The precise mechanisms through which (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride exerts its biological effects are still being elucidated. It is believed that the compound interacts with various biological targets, potentially influencing signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Activity Study : A comprehensive study evaluated the antimicrobial efficacy of several synthesized compounds, including (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibacterial agent .

- Neuroprotection Research : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its role in neuroprotection and potential therapeutic applications in neurodegenerative diseases.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of (R)-2-amino-2-(4-methoxyphenyl)ethanol hydrochloride indicate favorable absorption and distribution characteristics, which are critical for its application in drug development .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, and how are stereochemical purity and yield maximized?

- Methodology : The compound is synthesized via asymmetric tandem Ugi/Diels–Alder reactions using chiral amines like 2-amino-2-(4-methoxyphenyl)ethanol to ensure stereochemical control. Reductive amination or catalytic hydrogenation (e.g., 5% Pd/C in ethanol) is employed for intermediates. Critical steps include chiral resolution via diastereomeric salt formation and purification by recrystallization in ethanol/HCl mixtures .

- Key Parameters :

- Reaction temperature: 60–80°C for hydrogenation.

- Solvent: Ethanol or methanol for reflux.

- Yield optimization: Controlled pH during crystallization (1–2 N HCl) to minimize racemization .

Q. How is the compound characterized to confirm its structure and enantiomeric excess (ee)?

- Analytical Workflow :

NMR : H and C NMR to confirm the 4-methoxyphenyl and ethanolamine moieties. Key signals: δ 3.78 ppm (OCH), 4.2–4.5 ppm (CHOH) .

Chiral HPLC : Use Chiralpak AD-H or OD-H columns with hexane/isopropanol (80:20) to determine ee ≥98% .

X-ray Crystallography : For absolute configuration confirmation, as demonstrated for analogs (e.g., 2-(4-Methoxyphenyl)cyclopropylmethanone oxime) .

Advanced Research Questions

Q. How does the compound serve as a chiral building block in synthesizing pharmacologically active molecules?

- Case Study : In AMPA receptor antagonist synthesis, the (R)-enantiomer is critical for binding affinity. The 4-methoxyphenyl group enhances lipophilicity, while the ethanolamine moiety facilitates salt bridge formation with glutamate receptors. Key steps include oxidation of the hydroxyl group to a ketone for further functionalization .

- Challenges : Avoiding racemization during Boc-protection (using BocO in THF/water) and optimizing protecting group strategies for scale-up .

Q. What computational models predict the compound’s interactions with biological targets, and how do experimental data validate these?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like ionotropic glutamate receptors. The 4-methoxy group shows π-π stacking with Phe residues in the ligand-binding domain .

- MD Simulations : AMBER or GROMACS to assess stability of hydrogen bonds between the ethanolamine group and Asp/Glu residues over 100-ns trajectories .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Stability Data :

| Condition | Degradation (%/month) | Major Impurity |

|---|---|---|

| 4°C (dry) | <0.5% | None detected |

| 25°C, 60% RH | 2.1% | Oxidized ketone |

| Ethanol solution | 1.3% | Ethyl ester derivative |

- Mitigation : Store under nitrogen at −20°C in amber vials. Avoid protic solvents to prevent esterification .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies for experimental design?

- Evidence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。